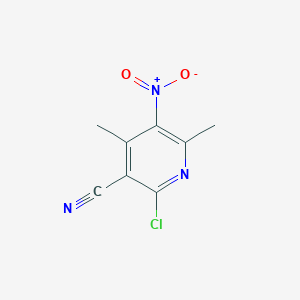
(1-Methyl-4-phenylpiperidin-4-yl)methanamine
説明
“(1-Methyl-4-phenylpiperidin-4-yl)methanamine” is a chemical compound with the CAS Number: 1859-37-6 . It has a molecular weight of 204.32 and its molecular formula is C13H20N2 . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H20N2/c1-15-9-7-13(11-14,8-10-15)12-5-3-2-4-6-12/h2-6H,7-11,14H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . Its boiling point and other physical properties are not specified .科学的研究の応用
Chemical Inhibitors of Cytochrome P450 Isoforms
(1-Methyl-4-phenylpiperidin-4-yl)methanamine and its derivatives are part of studies investigating potent and selective chemical inhibitors of Cytochrome P450 (CYP) isoforms in human liver microsomes. These studies are crucial for predicting metabolism-based drug–drug interactions (DDIs) when multiple drugs are coadministered to patients. Understanding the selectivity of these inhibitors helps in deciphering the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).
Pharmacological Profile and Neurotoxicity
Research on the neurochemistry and neurotoxicity of 3,4‐Methylenedioxymethamphetamine (MDMA), a compound related to this compound, provides insights into its biphasic response, including acute and long-term effects. These effects are critical for understanding the drug's impact on serotonergic neurotoxicity and potential applications in psychotherapy (McKenna & Peroutka, 1990).
N-Phenylpiperazine Derivatives in Medicinal Chemistry
The versatility of the N-phenylpiperazine scaffold, to which this compound is related, has been explored in the development of therapeutic agents for CNS disorders. This review discusses the patent landscape and suggests new research fields for these derivatives, highlighting their potential beyond CNS applications (Maia, Tesch, & Fraga, 2012).
Behavioral Pharmacology of Selective Antagonists
Studies on the behavioral pharmacology of selective serotonin receptor antagonists provide insights into the anxiolytic and antidepressant potential of compounds structurally similar to this compound. These findings suggest their utility in treating anxiety and affective disorders (Hudzik et al., 2003).
Mitochondrial Permeability and Neurodegeneration
Research into the metabolites of MPTP, a neurotoxin related to this compound, sheds light on their impact on mitochondrial complex I activity and its link to neurodegenerative diseases like Parkinson's. Understanding the role of mitochondrial permeability transition pore (PTP) opening in apoptosis contributes to the broader knowledge of neurodegeneration mechanisms (Tatton et al., 1999).
Safety and Hazards
The compound is associated with several hazard statements including H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
(1-methyl-4-phenylpiperidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-15-9-7-13(11-14,8-10-15)12-5-3-2-4-6-12/h2-6H,7-11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJANSWOSODZBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70322105 | |
| Record name | (1-methyl-4-phenylpiperidin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70322105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1859-37-6 | |
| Record name | (1-methyl-4-phenylpiperidin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70322105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1H,3H-Thieno[3,4-c]furan-1,3-dione](/img/structure/B1347166.png)





